5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one is a complex organic compound with a unique structure that includes both silyl and furanone groups
Preparation Methods
The synthesis of 5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one typically involves multiple steps. One common synthetic route includes the reaction of a furanone derivative with silylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one of the silyl groups is replaced by another functional group using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one involves its interaction with specific molecular targets. The silyl groups in the compound can form strong bonds with various substrates, facilitating catalytic processes. Additionally, the furanone moiety can participate in ring-opening reactions, leading to the formation of reactive intermediates that further interact with other molecules. These interactions are crucial in determining the compound’s reactivity and applications .
Comparison with Similar Compounds
When compared to similar compounds, 5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one stands out due to its unique combination of silyl and furanone groups. Similar compounds include:
5-Methoxyfuran-2(5H)-one: Lacks the silyl groups, making it less versatile in certain applications.
5-Methoxy-2-benzimidazolethiol: Contains a benzimidazole moiety instead of the furanone group, leading to different reactivity and applications
This compound’s unique structure allows it to participate in a broader range of chemical reactions and applications, making it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
918129-26-7 |
---|---|
Molecular Formula |
C21H26O3Si2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
5-methoxy-5-[methyl(diphenyl)silyl]-3-trimethylsilylfuran-2-one |
InChI |
InChI=1S/C21H26O3Si2/c1-23-21(16-19(20(22)24-21)25(2,3)4)26(5,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16H,1-5H3 |
InChI Key |
SYSZXTZUNNOERI-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=C(C(=O)O1)[Si](C)(C)C)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.